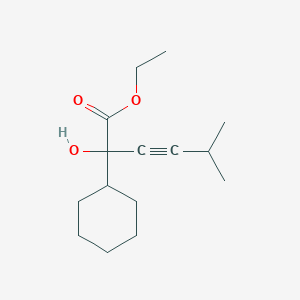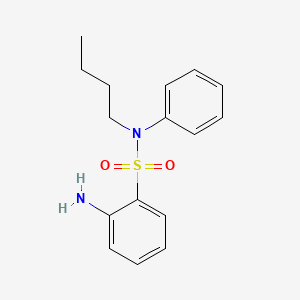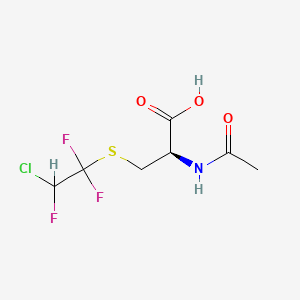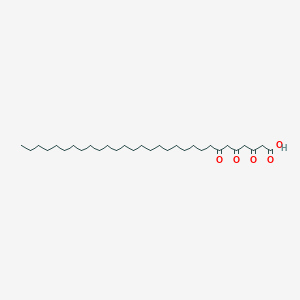
Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate is an organic compound with a complex structure that includes a cyclohexyl ring, a hydroxyl group, and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of a cyclohexyl derivative followed by the introduction of the hydroxyl and ethyl ester groups through a series of reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the triple bond may produce an alkene or alkane.
Applications De Recherche Scientifique
Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate exerts its effects involves interactions with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexyl ring provides structural stability and influences the compound’s overall conformation.
Comparaison Avec Des Composés Similaires
Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate can be compared to similar compounds such as:
Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate: Lacks the methyl group, resulting in different reactivity and properties.
Ethyl 2-cyclohexyl-2-hydroxy-5-methylhexanoate: Contains a single bond instead of a triple bond, affecting its chemical behavior.
These comparisons highlight the unique features of this compound, such as the presence of a triple bond and a methyl group, which contribute to its distinct chemical and physical properties.
Propriétés
Numéro CAS |
92957-02-3 |
|---|---|
Formule moléculaire |
C15H24O3 |
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate |
InChI |
InChI=1S/C15H24O3/c1-4-18-14(16)15(17,11-10-12(2)3)13-8-6-5-7-9-13/h12-13,17H,4-9H2,1-3H3 |
Clé InChI |
HYJJCVJETGUVHL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#CC(C)C)(C1CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)


![N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide](/img/structure/B14356440.png)

![2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol](/img/structure/B14356450.png)



![1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14356467.png)

![1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride](/img/structure/B14356491.png)
![N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14356497.png)

